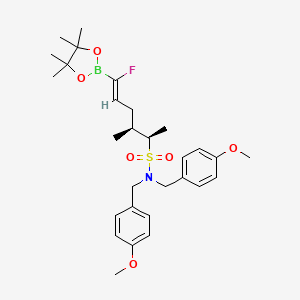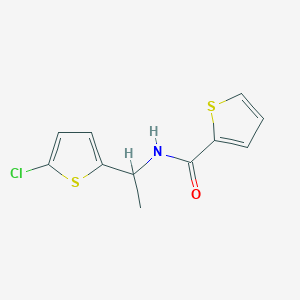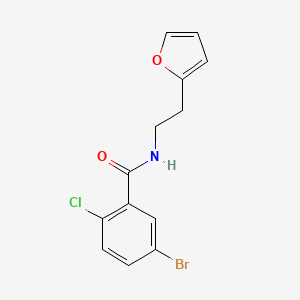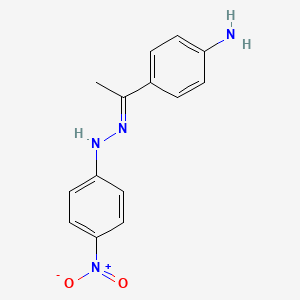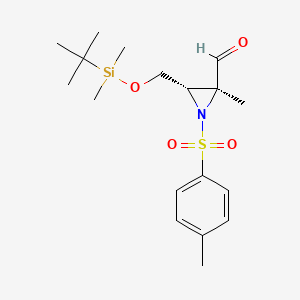![molecular formula C7H3ClINO B14910067 5-Chloro-3-iodofuro[3,2-b]pyridine](/img/structure/B14910067.png)
5-Chloro-3-iodofuro[3,2-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-iodofuro[3,2-b]pyridine is a heterocyclic compound that features both chlorine and iodine substituents on a furo[3,2-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential as a pharmacophore in kinase inhibitors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-iodofuro[3,2-b]pyridine typically involves chemoselective couplings. One common method includes the use of a round-bottom flask containing this compound, potassium phosphate (K3PO4), palladium(II) chloride (Pd(dppf)Cl2), and a boronic acid/ester or potassium trifluoroborate salt. The mixture is evacuated and backfilled with argon to create an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common in industrial settings due to their efficiency and reliability .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-iodofuro[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: These involve the replacement of the chlorine or iodine atoms with other functional groups.
Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound reacts with boronic acids or esters to form new carbon-carbon bonds.
Common Reagents and Conditions
Conditions: Inert atmosphere (argon), controlled temperature, and specific solvents like dimethyl sulfoxide (DMSO) or sulfolane.
Major Products
The major products formed from these reactions depend on the substituents introduced during the coupling reactions. For example, coupling with different boronic acids can yield a variety of substituted furo[3,2-b]pyridines .
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-iodofuro[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the development of kinase inhibitors, which are crucial in cancer therapy.
Chemical Biology: Used as a chemical probe to study biological pathways and protein interactions.
Pharmaceutical Research: Investigated for its potential in developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-iodofuro[3,2-b]pyridine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Chloro-3-iodofuro[3,2-b]pyridine is unique due to its specific substitution pattern and the presence of both chlorine and iodine atoms, which confer distinct reactivity and biological activity. This makes it a valuable scaffold in the design of selective kinase inhibitors .
Eigenschaften
Molekularformel |
C7H3ClINO |
|---|---|
Molekulargewicht |
279.46 g/mol |
IUPAC-Name |
5-chloro-3-iodofuro[3,2-b]pyridine |
InChI |
InChI=1S/C7H3ClINO/c8-6-2-1-5-7(10-6)4(9)3-11-5/h1-3H |
InChI-Schlüssel |
LMPXDVBOHLZSPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C1OC=C2I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (2-(7-methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl)carbamate](/img/structure/B14909991.png)
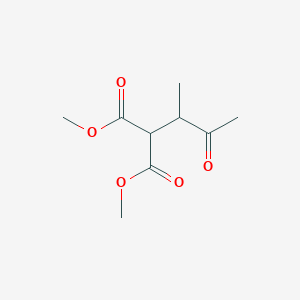
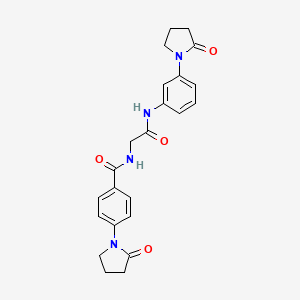

![8-Chloro-1-isopropyl-1H-[1,2,3]triazolo[4,5-h]quinazoline](/img/structure/B14910010.png)
![7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B14910018.png)
